![molecular formula C15H24N4O B2692912 N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide CAS No. 2034459-33-9](/img/structure/B2692912.png)
N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships
Research has been conducted to understand the structure-activity relationships of pyrazole derivatives, which are potent and specific antagonists for the brain cannabinoid receptor (CB1). These studies aimed to search for more selective and potent cannabimimetic ligands, which could have therapeutic implications for antagonizing the harmful side effects of cannabinoids and cannabimimetic agents. Key structural requirements for potent and selective CB1 receptor antagonistic activity were identified, including specific substitutions on the pyrazole ring (R. Lan et al., 1999).
Molecular Interaction Studies
Further studies have explored the molecular interactions of cannabinoid receptor antagonists with the CB1 receptor, providing insights into the binding mechanisms and developing unified pharmacophore models for CB1 receptor ligands. This research has contributed to understanding how these compounds interact with receptor binding sites, aiding in the design of new therapeutic agents (J. Shim et al., 2002).
Synthesis and Characterization
The synthesis and characterization of pyrazole-based compounds have been extensively studied, leading to the development of novel scaffolds with potential biological activities. These efforts include the creation of polyhydroquinoline scaffolds, highlighting the versatility of pyrazole derivatives in generating diverse and biologically active compounds (Nirav H. Sapariya et al., 2017).
Biological Evaluation
Research has also focused on the biological evaluation of these compounds, including their potential antiobesity effects. Studies on specific cannabinoid CB1 receptor antagonists have shown promise in reducing food intake, body weight, and adipose tissue mass in models of diet-induced obesity, supporting the hypothesis that targeting the CB1 receptor could be a viable pharmacological approach for weight management (A. L. Hildebrandt et al., 2003).
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(1-methylpyrazol-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)15(20)16-13-6-2-3-7-13/h8,10,12-13H,2-7,9,11H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSCPMRFDOAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.